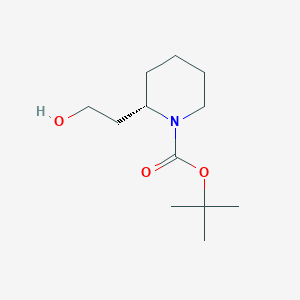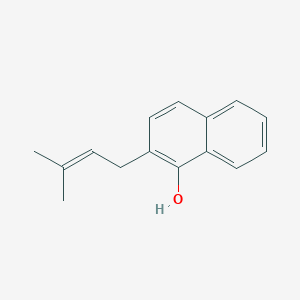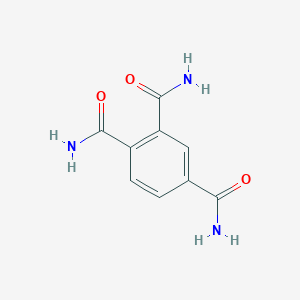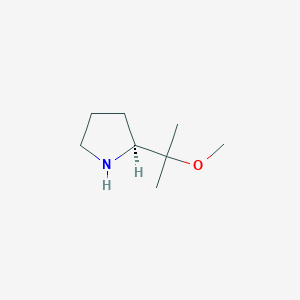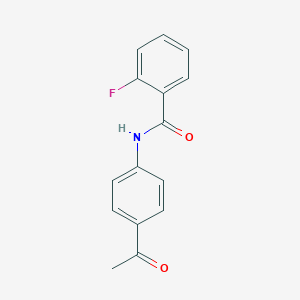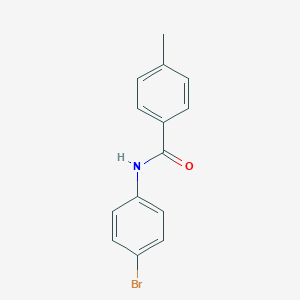
N-(4-bromophenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-methylbenzamide is a chemical compound with the molecular formula C13H10BrNO. It has a molecular weight of 276.129 Da .
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-4-methylbenzamide or similar compounds often involves the use of reagents such as chloro acetyl chloride and triethylacetic acid in ethanol, with the mixture being stirred on a water bath . Other methods may involve the use of reagents like C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, L-valine/NaOH, ethyl chloroformate/4-methylmorfoline, and others .Molecular Structure Analysis
The molecular structure of N-(4-bromophenyl)-4-methylbenzamide can be confirmed by physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving N-(4-bromophenyl)-4-methylbenzamide or similar compounds are often studied in the context of their potential as antimicrobial and antiproliferative agents . The reactions may involve the use of various reagents and conditions, and the products are often evaluated for their in vitro activity against bacterial and fungal species .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-bromophenyl)-4-methylbenzamide can be determined using various techniques. For instance, its molecular weight is 276.129 Da and its monoisotopic mass is 274.994568 Da . Other properties such as its reactivity, stability, and solubility would need to be determined experimentally.科学研究应用
Antimicrobial Activity
The synthesized N-(4-bromophenyl)-4-methylbenzamide derivatives have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results indicate that certain compounds (d1, d2, and d3) exhibit promising antimicrobial effects . Further research in this area could explore their mechanism of action and potential clinical applications.
Anticancer Properties
Cancer remains a significant health challenge worldwide. N-(4-bromophenyl)-4-methylbenzamide derivatives have been tested for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated strong activity against breast cancer cells . Investigating their specific targets and pathways could provide valuable insights for cancer therapy.
Drug Resistance Mitigation
Given the rising antimicrobial and anticancer drug resistance, novel compounds are urgently needed. N-(4-bromophenyl)-4-methylbenzamide derivatives could serve as potential leads for rational drug design. Molecular docking studies suggest that compounds d1, d2, d3, d6, and d7 interact favorably with specific protein targets, making them promising candidates .
Autoimmune Disorders
While research on this specific compound is limited, its structural features warrant investigation in autoimmune disorders. Thiazole derivatives, like N-(4-bromophenyl)-4-methylbenzamide, have shown anti-inflammatory properties . Further studies could explore their immunomodulatory effects.
Chemical Biology and Mechanism Studies
Researchers can explore the precise mechanisms by which N-(4-bromophenyl)-4-methylbenzamide derivatives exert their effects. Investigating their interactions with specific cellular targets, metabolic pathways, and signaling cascades would enhance our understanding of their biological activities.
作用机制
While the exact mechanism of action of N-(4-bromophenyl)-4-methylbenzamide is not specified in the retrieved papers, similar compounds have been found to exhibit antimicrobial and anticancer activities. These activities are often studied using molecular docking studies to understand the binding mode of active compounds with receptors .
未来方向
The future directions for research on N-(4-bromophenyl)-4-methylbenzamide and similar compounds could involve further exploration of their antimicrobial and anticancer activities. This could include the synthesis of new derivatives, in vitro and in vivo testing, and molecular docking studies to understand their mechanisms of action . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
属性
IUPAC Name |
N-(4-bromophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAMVJRGBUYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-methylbenzamide | |
CAS RN |
158525-82-7 |
Source


|
| Record name | 4'-BROMO-4-METHYLBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

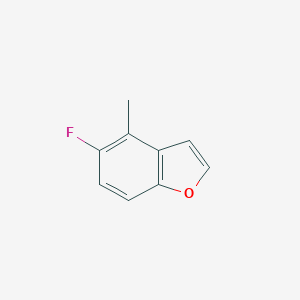
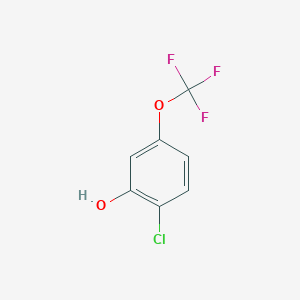
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
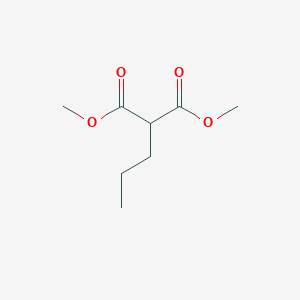
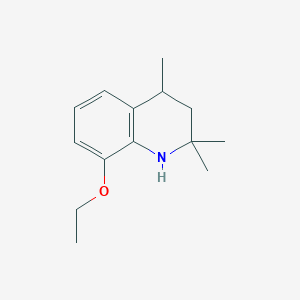
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
